2-(4-Bromophenyl)morpholine hydrochloride
Description
2-(4-Bromophenyl)morpholine hydrochloride is a halogenated morpholine derivative characterized by a bromine atom at the para position of the phenyl ring attached to the morpholine scaffold. Morpholine derivatives are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and organic synthesis. Key spectroscopic data include a distinct ¹H NMR profile (δ 7.36 ppm for aromatic protons) and a molecular weight of 278.57 g/mol when combined with HCl ().
Properties
IUPAC Name |
2-(4-bromophenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFDCHKYIJEWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Cyclization
A prominent route involves reductive amination followed by cyclization. Micheli et al. demonstrated the synthesis of 2-(4-bromophenyl)morpholine via a four-step sequence starting from 2-amino-4'-bromoacetophenone. The process includes:
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Reduction : Sodium tetrahydroborate in methanol at 0°C reduces the ketone to the corresponding alcohol.
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Alkylation : Treatment with triethylamine in dichloromethane introduces a morpholine precursor.
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Cyclization : Potassium tert-butoxide in tetrahydrofuran facilitates ring closure.
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Final Reduction : Lithium aluminium hydride under reflux ensures complete reduction to the morpholine derivative.
The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid. This method yields the target compound in moderate efficiency (exact yield unspecified) , with purity dependent on recrystallization solvents such as dichloromethane/n-heptane mixtures .
Nucleophilic Aromatic Substitution
An alternative approach adapts methodologies from piperidine synthesis , substituting piperidine with morpholine. Bromobenzene and morpholine react in sulfolane at 150–180°C with potassium tert-butoxide, leveraging high-temperature conditions to overcome morpholine’s lower nucleophilicity. Key parameters include:
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Catalyst : Tetra-n-butylammonium tetraphenylborate (0.1 eq) enhances regioselectivity during bromination .
Post-reaction, bromination with N-bromosuccinimide in acetonitrile at 15–40°C introduces the bromine substituent. Vacuum distillation or recrystallization isolates the product, achieving yields up to 68% in optimized batches .
Acid Chloride Intermediate Pathway
A third route employs 2-(4-bromophenyl)acetyl chloride as a precursor . Reacting this intermediate with morpholine under basic conditions (NaH in toluene) forms an amide, which undergoes cyclization via reduction:
Reaction Conditions :
This method yields 65% of the intermediate amide, with final cyclization and salt formation achieving ~50% overall yield .
Catalytic Coupling Strategies
Emerging methods utilize nickel-catalyzed cross-couplings, as reported in PMC studies . Activated zinc and bipyridine ligands facilitate couplings between 4-bromophenylacetyl chloride and morpholine derivatives under inert atmospheres. Key advantages include:
Comparative Analysis of Methods
Industrial-Scale Optimization
For large-scale production, the nucleophilic substitution route is favored due to its simplicity and scalability. Critical adjustments include:
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: Substitution reactions can introduce new substituents at the bromine or morpholine positions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can employ nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Pharmaceuticals
2-(4-Bromophenyl)morpholine hydrochloride serves as an intermediate in drug synthesis, particularly for:
- Antimicrobial Agents : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been investigated for its potential to inhibit growth in pathogens such as Staphylococcus aureus and E. coli .
- Anticancer Research : The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic properties that induce apoptosis in specific types of cancer cells, including lung adenocarcinoma .
Research indicates that this compound interacts with various biological targets:
- Mechanism of Action : The bromophenyl group enhances its reactivity, allowing interactions with enzymes and receptors involved in microbial resistance mechanisms. The morpholine ring stabilizes these interactions .
- In Vitro Studies : Preliminary assays have demonstrated its potential as an inhibitor against specific bacterial strains, highlighting its relevance in antibiotic development .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 25 |
| Control (Cisplatin) | A549 | 10 |
Case Study 1: Antimicrobial Efficacy
A recent study published in Nature explored the structure-activity relationship of various morpholine derivatives, including this compound. The results indicated enhanced antibacterial properties compared to unsubstituted counterparts, establishing a correlation between the bromophenyl substituent and increased efficacy against resistant strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in lung cancer cells through mitochondrial pathways. The study emphasized the importance of the structural configuration for optimal activity .
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) 4-(4-Bromophenyl)morpholine Hydrochloride
- Structure : Differs in the substitution position of the bromophenyl group (4-position on morpholine vs. 2-position).
- Synthesis : Prepared via palladium-catalyzed coupling or direct alkylation ().
- Key Data: Molecular formula C₁₀H₁₂NOBr·HCl, CAS 1186663-63-7 ().
(b) YM-08054-1 (2-(7-Indeyloxymethyl)morpholine Hydrochloride)
- Structure : Features an indolemethyl group instead of bromophenyl.
- Pharmacology : Exhibits antidepressant activity comparable to tricyclic antidepressants (e.g., imipramine) but with fewer side effects ().
(c) Bromopyramine Hydrochloride
Functional Analogues
(a) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide
- Structure: Pyridazinone core with 4-bromophenyl and methoxybenzyl groups.
- Activity : Potent FPR2 agonist (EC₅₀ < 10 nM), inducing calcium mobilization in neutrophils ().
(b) 2-Amino-5-Bromophenol Hydrochloride
Comparative Analysis Tables
Table 2: Pharmacological Activity Comparison
Critical Discussion
- Structural Impact on Activity: The position of bromophenyl substitution (C2 vs. For instance, FPR2 agonists require pyridazinone cores (), while morpholine derivatives like YM-08054-1 target monoamine transporters ().
- Synthetic Efficiency: 2-(4-Bromophenyl)morpholine is synthesized with high efficiency (89% yield) compared to 2-Amino-5-bromophenol HCl (36.1% yield), reflecting differences in reaction mechanisms ().
- Gaps in Data : Pharmacological data for 2-(4-Bromophenyl)morpholine HCl are sparse, unlike its structural analogues with well-documented bioactivities.
Biological Activity
Overview
2-(4-Bromophenyl)morpholine hydrochloride is a chemical compound characterized by its morpholine ring substituted with a para-bromophenyl group. This compound has garnered attention for its notable biological activities, particularly in antimicrobial and potential anticancer applications. The molecular formula is CHBrClN, with a molecular weight of approximately 278.57 g/mol and a melting point around 115°C .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting the growth of specific pathogens. The compound's structure allows it to interact with biological targets involved in microbial resistance mechanisms, making it a candidate for antibiotic development .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 25 |
| Pseudomonas aeruginosa | 14 | 75 |
The above table summarizes the compound's effectiveness against selected bacterial strains, indicating its potential as a therapeutic agent.
Anticancer Potential
In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Similar compounds have shown promise in cancer research due to their ability to interact with cell signaling pathways involved in tumor growth and proliferation. The compound's structural features may enhance its reactivity with biological targets relevant to cancer therapy .
Case Study: Anticancer Activity Against MCF7 Cell Line
A study evaluated the effects of various morpholine derivatives, including this compound, on the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that the compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM, suggesting it could inhibit cell proliferation effectively .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the bromine atom at the para position on the phenyl ring significantly influences its reactivity and interaction with biological targets. Compounds with similar structures were evaluated for their antimicrobial and anticancer activities, revealing that modifications to the substituents could enhance or diminish activity .
Table 2: Comparison of Structural Analogues
| Compound Name | Molecular Formula | IC50 (µM) Anticancer Activity |
|---|---|---|
| 4-(1-(4-bromophenyl)ethyl)morpholine | CHBrN | 35 |
| 3-(3-Bromophenyl)-3-methylmorpholine | CHBrN | 40 |
| (R)-3-Phenylmorpholine hydrochloride | CHClN | >100 |
This table illustrates how variations in structure affect biological activity, highlighting the importance of specific substituents in enhancing therapeutic efficacy.
Q & A
Q. How can researchers address low yields in large-scale synthesis due to poor mixing or exothermicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
